O6-(2-Hydroxypropyl)-2'-deoxyguanosine
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Overview
Description
O6-(2-Hydroxypropyl)-2’-deoxyguanosine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural and chemical properties. This compound is derived from 2’-deoxyguanosine, a nucleoside component of DNA, and features a hydroxypropyl group attached to the oxygen atom at the sixth position of the guanine base. This modification can influence the compound’s interactions with other molecules, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O6-(2-Hydroxypropyl)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine. One common method is to react 2’-deoxyguanosine with 2-bromo-1-propanol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for O6-(2-Hydroxypropyl)-2’-deoxyguanosine are not well-documented, the general principles of nucleoside modification can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using automated synthesis equipment, and employing high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
O6-(2-Hydroxypropyl)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the hydroxypropyl group, potentially forming alcohol derivatives.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as sodium hypochlorite or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used under mild conditions to oxidize the hydroxypropyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the hydroxypropyl group.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to substitute the hydroxypropyl group.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O6-(2-Hydroxypropyl)-2’-deoxyguanosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on DNA structure and function.
Biology: Employed in studies of DNA repair mechanisms and the effects of DNA damage.
Medicine: Investigated for its potential role in cancer research, particularly in understanding how modified nucleosides can influence mutagenesis and carcinogenesis.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications, including antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of O6-(2-Hydroxypropyl)-2’-deoxyguanosine involves its incorporation into DNA, where it can affect the DNA’s structural integrity and function. The hydroxypropyl group can form hydrogen bonds and other interactions with surrounding molecules, potentially influencing DNA replication and repair processes. This compound can also serve as a substrate for DNA polymerases and other enzymes involved in nucleic acid metabolism, thereby affecting cellular processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
O6-Methyl-2’-deoxyguanosine: Another modified nucleoside with a methyl group at the sixth position of guanine.
O6-Ethyl-2’-deoxyguanosine: Features an ethyl group at the sixth position of guanine.
O6-Benzyl-2’-deoxyguanosine: Contains a benzyl group at the sixth position of guanine.
Uniqueness
O6-(2-Hydroxypropyl)-2’-deoxyguanosine is unique due to the presence of the hydroxypropyl group, which can engage in additional hydrogen bonding and other interactions compared to simpler alkyl groups. This can lead to distinct effects on DNA structure and function, making it a valuable tool for studying nucleoside modifications and their biological implications.
Properties
IUPAC Name |
(2R,3R,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-6(20)4-22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(3-19)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFWWFZDUMLOEE-FUZJYRNYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857835 |
Source
|
Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-(2-hydroxypropoxy)-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1327339-22-9 |
Source
|
Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-(2-hydroxypropoxy)-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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